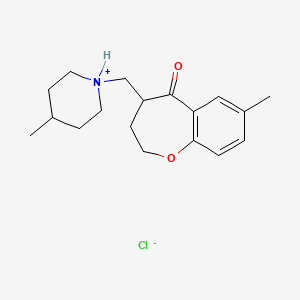

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride

CAS No.: 96401-71-7

Cat. No.: VC18471534

Molecular Formula: C18H26ClNO2

Molecular Weight: 323.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96401-71-7 |

|---|---|

| Molecular Formula | C18H26ClNO2 |

| Molecular Weight | 323.9 g/mol |

| IUPAC Name | 7-methyl-4-[(4-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |

| Standard InChI | InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H |

| Standard InChI Key | LTIWXPRHTRKWDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC[NH+](CC1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₂₆ClNO₂, with a molecular weight of 323.9 g/mol. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Structural Features

The benzoxepin core consists of a seven-membered oxepin ring fused to a benzene ring, while the 4-methylpiperidino side chain introduces a tertiary amine group. Key structural attributes include:

-

Benzoxepin backbone: A bicyclic system with oxygen at position 1 and a ketone at position 5.

-

Substituents: A methyl group at position 7 and a 4-methylpiperidinomethyl group at position 4.

-

Hydrochloride salt: The protonation of the piperidine nitrogen improves stability and solubility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalized benzoxepin precursors. A common strategy includes:

-

Cyclization: Formation of the benzoxepin ring via acid- or base-catalyzed condensation.

-

Side-chain introduction: Alkylation or reductive amination to attach the 4-methylpiperidine moiety.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reactions

-

Overman rearrangement: Used in related benzoxepin syntheses to establish stereochemistry .

-

Ring-closing metathesis (RCM): Efficient for constructing the oxepin ring .

-

Reductive amination: Critical for introducing the piperidine side chain.

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution at position 4 requires precise reaction conditions.

-

Yield improvement: Catalysts like Grubbs’ catalyst (for RCM) and Lewis acids (e.g., AlCl₃) enhance efficiency .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Enhanced by the hydrochloride salt, facilitating formulation in polar solvents.

-

Thermal stability: Likely stable up to 150°C, based on analogous benzoxepins.

Partition Coefficient (LogP)

Estimated LogP ≈ 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆ClNO₂ | |

| Molecular Weight | 323.9 g/mol | |

| CAS Number | 96401-71-7 | |

| Salt Form | Hydrochloride |

Comparison with Structural Analogs

Piperidine-Substituted Derivatives

-

VC18473087 (CAS 96401-68-2): Replacing 4-methylpiperidine with piperidine reduces steric hindrance, potentially altering receptor selectivity.

-

Antioxidant activity: Tetrahydrobenzo[c]oxepins show superior radical scavenging vs. dihydro analogs .

Impact of Substituents

-

Methyl groups: Enhance metabolic stability by reducing cytochrome P450 oxidation.

-

Chloride counterion: Improves crystallinity and shelf life compared to free bases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume